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Compound of Interest

Compound Name: Aceclofenac ethyl ester

For Researchers, Scientists, and Drug Development Professionals
1.0 Introduction

Aceclofenac is a non-steroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-
inflammatory properties. However, like many NSAIDs, its oral administration can lead to
gastrointestinal irritation. Aceclofenac ethyl ester is an ester prodrug of Aceclofenac, which
may be developed to reduce gastric irritation. The development of an enteric-coated
formulation for Aceclofenac ethyl ester is a strategic approach to bypass the acidic
environment of the stomach and deliver the drug directly to the small intestine. This targeted
delivery can minimize gastric side effects and protect the drug from potential acid-catalyzed
hydrolysis.

These application notes provide a comprehensive guide for the development of enteric-coated
tablets of Aceclofenac ethyl ester, from preformulation studies to final product evaluation.
Due to the limited availability of specific formulation data for Aceclofenac ethyl ester, the
following protocols are based on established methodologies for the parent compound,
Aceclofenac, with adaptations appropriate for its ester prodrug.

2.0 Preformulation Studies
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A thorough preformulation investigation is critical to understanding the physicochemical

properties of Aceclofenac ethyl ester and guiding the formulation strategy.

2.1 Physicochemical Characterization

The fundamental properties of the Aceclofenac ethyl ester active pharmaceutical ingredient

(API) must be characterized.

Property

Aceclofenac Ethyl Ester

Aceclofenac (for
reference)

Chemical Name

(2-ethoxy-2-oxoethyl) 2-[2-(2,6-
dichloroanilino)phenyl]acetate[
1]

2-[2-[2-[(2,6-
dichlorophenyl)amino]phenyl]a

cetylJoxyacetic acid[2]

CAS Number

139272-67-6[1][3][4]

89796-99-6[2]

Molecular Formula

C18H17CI2NOA4[1][3][4]

C16H13CI2NO4[2]

Molecular Weight 382.24 g/mol [1][3][4] 354.18 g/mol [2]

White to off-white crystalline White or almost white
Appearance )

powder (Expected) crystalline powder[5]
Melting Point 70.00 °CJ[3] 149-153 °CJ[2][6]

Expected to be poorly soluble Practically insoluble in water;
Solubility in water, with higher solubility solubility increases significantly

in organic solvents. with pH.[7][8]

) ~3.4 (Expected, as it's an

pKa Not available

acidic drug)[9]

2.2 pH-Dependent Solubility Profile

The solubility of Aceclofenac is highly pH-dependent, a critical factor for enteric formulation

design. While specific data for the ethyl ester is unavailable, a similar profile is anticipated,

likely with overall lower agueous solubility due to the ester group.
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Solubility of Aceclofenac Expected Solubility of

Medium
(mg/mL) Aceclofenac Ethyl Ester
Very Low (Lower than
0.1 N HCI (pH 1.2) 0.021 - 0.027[7]
Aceclofenac)
Acetate Buffer (pH 4.5) 0.199[7] Low
Moderate (Sufficient for
Phosphate Buffer (pH 6.8) 5.628[7] ) )
dissolution)
Phosphate Buffer (pH 7.4) 5.76 Moderate to High

2.3 Stability Profile

Aceclofenac is susceptible to hydrolytic degradation in both acidic and alkaline conditions,
where it degrades to its active metabolite, diclofenac.[10][11][12] This instability in the
stomach's acidic environment strongly justifies the need for an enteric coating to protect the
ester linkage of Aceclofenac ethyl ester from premature hydrolysis.

3.0 Experimental Protocols

The overall workflow for developing the enteric-coated formulation is outlined below.

Phase 1: Preformulation & Core Tablet Development Phase 2: Enteric Coating & Final Evaluation

Core Tablet Manufacturing Coating Process Final Tablet QC In-Vitro Dissolution
(Wet Granulation) (Pan Coating) (Assay, Uniformity) (2-Stage Test)

Formul lopment

mulation Devel |
> (Excipient Selection)

Preformulation Studies Core Tablet QC
(Solubility, Stability, Compatibility) (Hardness, Friabilty, DT) Development

1| Spimzed I ’
i
Core Tablets. Coating Solution

Click to download full resolution via product page

Figure 1: Overall Development Workflow.

3.1 Protocol 1: Core Tablet Formulation by Wet Granulation

Objective: To prepare immediate-release core tablets of Aceclofenac ethyl ester with optimal
disintegration and hardness characteristics suitable for coating. Wet granulation is chosen to
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BENGHE

improve the flow and compressibility of the powder blend, which is crucial for poorly soluble
drugs.[13][14]

Materials:

» Aceclofenac Ethyl Ester (API)

o Microcrystalline Cellulose (MCC) PH-101 (Diluent/Filler)
o Croscarmellose Sodium (Superdisintegrant)

» Polyvinylpyrrolidone (PVP K-30) (Binder)

e Magnesium Stearate (Lubricant)

 Purified Talc (Glidant)

* Isopropyl Alcohol (Granulating Fluid)

Model Core Tablet Formulation:

Ingredient Function Quantity per Tablet (mg)
Aceclofenac Ethyl Ester API 105.5*

Microcrystalline Cellulose Diluent 80.0

Croscarmellose Sodium Disintegrant 10.0

PVP K-30 Binder 7.5

Croscarmellose Sodium Disintegrant 5.0

Purified Talc Glidant 1.0

Magnesium Stearate Lubricant 1.0

Total Weight 210.0

*Equivalent to 100 mg of Aceclofenac.
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Procedure:

 Sifting: Sift Aceclofenac ethyl ester, microcrystalline cellulose, and the intragranular portion
of croscarmellose sodium through a #40 mesh sieve.

e Dry Mixing: Blend the sifted materials in a suitable blender for 10 minutes.

e Binder Preparation: Dissolve PVP K-30 in isopropyl alcohol to prepare the binder solution.

o Wet Granulation: Add the binder solution to the dry mix slowly while mixing to form a
coherent damp mass.

o Wet Milling: Pass the wet mass through a #12 mesh sieve to form granules.

e Drying: Dry the granules in a tray dryer or fluid bed dryer at 50-60°C until the loss on drying
(LOD) is below 2%.

» Dry Milling: Sift the dried granules through a #20 mesh sieve.

e Lubrication: Add the extragranular portion of croscarmellose sodium, talc, and magnesium
stearate (sifted through a #60 mesh) to the dried granules and blend for 5 minutes.

o Compression: Compress the final blend into tablets using appropriate tooling to achieve the
target weight (210 mg) and hardness (5-7 kg/cm 2).

3.2 Protocol 2: Enteric Coating

Objective: To apply a pH-sensitive polymer coating to the core tablets that prevents drug
release in acidic conditions (pH 1.2) but dissolves readily in the neutral pH of the small intestine
(pH > 5.5). Eudragit® L 100-55 is a suitable polymer for this purpose.[15][16]

Materials:

e Eudragit® L 100-55 (Enteric Polymer)

» Triethyl Citrate (TEC) (Plasticizer)

» Talc (Anti-tacking agent)
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« Isopropyl Alcohol (Solvent)
o Acetone (Co-solvent)

Model Enteric Coating Solution Formulation:

Ingredient Function % wiw of Solution
Eudragit® L 100-55 Enteric Polymer 8.0
Triethyl Citrate Plasticizer 0.8
Talc Anti-tacking Agent 2.4
Isopropyl Alcohol Solvent 54.0
Acetone Co-solvent 34.8
Total 100.0
Procedure:

» Plasticizer Dispersion: Disperse Triethyl Citrate in the Isopropyl Alcohol/Acetone solvent

mixture.

o Polymer Dissolution: Slowly add Eudragit® L 100-55 to the vortex of the solvent mixture and
stir until a clear solution is formed.[17]

o Talc Suspension: Homogenize the talc into the polymer solution until a uniform suspension is

achieved.
o Coating:
o Pre-warm the core tablets in a coating pan to 40-45°C.

o Apply the coating suspension using a spray gun while maintaining the specified process
parameters (e.g., pan speed, spray rate, atomization pressure).

o Continue the process until the desired weight gain (typically 8-12% of the core tablet
weight) is achieved.
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» Drying: Dry the coated tablets in the pan at 45-50°C for 30 minutes to ensure complete

solvent evaporation.

3.3 Protocol 3: Quality Control Evaluation of Coated Tablets

Objective: To assess the quality attributes of the final enteric-coated tablets to ensure they

meet pharmacopeial standards.

Quality Control Parameters & Specifications:

Test Specification

Smooth, uniform, and elegant coating; free of
Appearance

defects.

) o Complies with USP/BP standards (Typically

Weight Variation ) )

+5% for this tablet weight).

> 6 kg/cm 2 (to withstand handling and
Hardness

transport).
Friability < 1.0%.

Drug Content (Assay)

95.0% - 105.0% of the label claim.

Disintegration

No signs of disintegration in 0.1 N HCI for 2
hours. Disintegrates within 60 minutes in pH 6.8
buffer.

3.4 Protocol 4: Two-Stage In-Vitro Dissolution Testing

Objective: To verify the gastro-resistant and delayed-release properties of the enteric-coated

tablets, mimicking the transit from the stomach to the intestine.[18]
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Acid Stage (Simulated Gastric Fluid)

Start Test
(t=0 min)

Medium: 900 mL 0.1 N HCI
Temp: 37°C | Paddle: 50 RPM

Run for 120 minutes

Sample at t=120 min

Proceed to
Buffer Stage

Buffer Stage|(Simulated Intestinal Fluid)

pH Adjustment
Add concentrated buffer
to reach pH 6.8

Specification:
Drug Release < 10%

Continue run for 45-60 min

Sample at defined intervals
(e.g., 135, 150, 165, 180 min)

Specification:
Drug Release = 80% at 45 min

Click to download full resolution via product page

Figure 2: Two-Stage Dissolution Test Workflow.
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Apparatus: USP Apparatus 2 (Paddle). Paddle Speed: 50 RPM.[8] Temperature: 37 + 0.5°C.
Procedure:
e Acid Stage:

Place 900 mL of 0.1 N HCI in each dissolution vessel.

o

[e]

Allow the medium to equilibrate to 37°C.

(¢]

Place one tablet in each vessel and start the apparatus.

[¢]

Operate for 2 hours.

o

Withdraw a sample of the medium and analyze for drug content. The percentage of drug
released should not exceed 10%.[18]

o Buffer Stage:

o After 2 hours, raise the pH of the medium to 6.8 by adding a pre-calculated volume of a
concentrated phosphate buffer solution.

o Continue the dissolution test for an additional 45-60 minutes.
o Withdraw samples at specified time points (e.g., 15, 30, 45 minutes after pH adjustment).

o Analyze the samples for drug content. At least 80% of the drug should be released within
45 minutes in the buffer stage.[8]

3.5 Protocol 5: Analytical Method for Assay and Dissolution

Objective: To quantify Aceclofenac ethyl ester in the drug product and dissolution media
accurately. A stability-indicating HPLC method is recommended.

Chromatographic Conditions (Model Method):
e Column: C18 (e.g., 250 mm x 4.6 mm, 5 pm).

» Mobile Phase: Acetonitrile and water with 0.1% phosphoric acid (e.g., 60:40 v/v).[5][19]
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Flow Rate: 1.0 mL/min.

Detection Wavelength: 275 nm.[10][20]

Column Temperature: 25°C.

Injection Volume: 20 pL.

4.0 Data Presentation

Quantitative data from the formulation and evaluation process should be meticulously recorded
and presented for analysis.

Table 4.1: Core and Coated Tablet Physical Properties (Example Data)

Disintegrati
Formulation Avg. Weight Hardness ( Friability Drug on Time
Code (mg) kg/cm 2) (%) Content (%) (min) (in pH

6.8 buffer)
Core Tablet 210.5+2.1 6.2+04 0.55 100.2+15 4505
Coated Tablet 229.8+2.5 75+0.6 0.21 99.8+1.8 8.2+0.7

Table 4.2: In-Vitro Dissolution Profile (Example Data)

% Cumulative Drug

Time (minutes) Medium
Released
60 0.1 N HCI 0
120 0.1 N HCI 1.5
135 (15 min in buffer) pH 6.8 Buffer 45.8
150 (30 min in buffer) pH 6.8 Buffer 78.2
165 (45 min in buffer) pH 6.8 Buffer 91.5
180 (60 min in buffer) pH 6.8 Buffer 98.9
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5.0 Visualization of Mechanism

The functionality of the enteric coating relies on the pH-dependent solubility of the polymer.

Stomach (pH 1-3)

Intestine (pH > 5.5)

Enteric-Coated ) ingestion q
Tablet

Polymer becomes Soluble
Coating dissolves

Click to download full resolution via product page

Figure 3: pH-Dependent Action of Enteric Coating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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